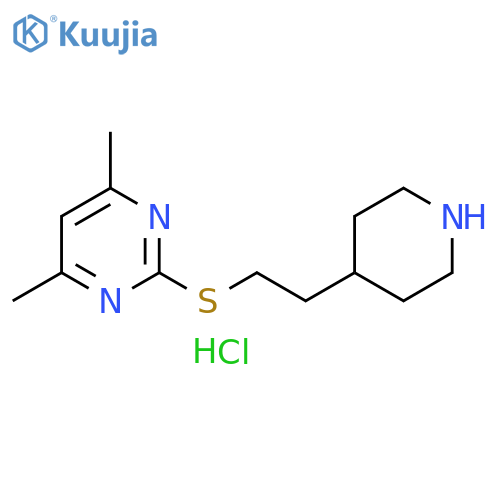

Cas no 1864015-32-6 (4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride)

1864015-32-6 structure

商品名:4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride

CAS番号:1864015-32-6

MF:C13H22ClN3S

メガワット:287.851880550385

MDL:MFCD26793297

CID:5221080

PubChem ID:72716652

4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 4,6-dimethyl-2-[[2-(4-piperidinyl)ethyl]thio]-, hydrochloride (1:1)

- 4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride

-

- MDL: MFCD26793297

- インチ: 1S/C13H21N3S.ClH/c1-10-9-11(2)16-13(15-10)17-8-5-12-3-6-14-7-4-12;/h9,12,14H,3-8H2,1-2H3;1H

- InChIKey: USPNEISVUNHNPI-UHFFFAOYSA-N

- ほほえんだ: S(C1=NC(C)=CC(C)=N1)CCC1CCNCC1.Cl

4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-241606-0.25g |

4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |

1864015-32-6 | 95% | 0.25g |

$459.0 | 2024-06-19 | |

| Enamine | EN300-241606-2.5g |

4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |

1864015-32-6 | 95% | 2.5g |

$978.0 | 2024-06-19 | |

| Enamine | EN300-241606-1g |

4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |

1864015-32-6 | 1g |

$499.0 | 2023-09-15 | ||

| Enamine | EN300-241606-1.0g |

4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |

1864015-32-6 | 95% | 1.0g |

$499.0 | 2024-06-19 | |

| Enamine | EN300-241606-10.0g |

4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |

1864015-32-6 | 95% | 10.0g |

$2146.0 | 2024-06-19 | |

| Enamine | EN300-241606-0.5g |

4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |

1864015-32-6 | 95% | 0.5g |

$479.0 | 2024-06-19 | |

| Enamine | EN300-241606-0.05g |

4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |

1864015-32-6 | 95% | 0.05g |

$419.0 | 2024-06-19 | |

| Enamine | EN300-241606-0.1g |

4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |

1864015-32-6 | 95% | 0.1g |

$439.0 | 2024-06-19 | |

| Enamine | EN300-241606-5.0g |

4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |

1864015-32-6 | 95% | 5.0g |

$1448.0 | 2024-06-19 | |

| Enamine | EN300-241606-5g |

4,6-dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride |

1864015-32-6 | 5g |

$1448.0 | 2023-09-15 |

4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

1864015-32-6 (4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride) 関連製品

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量